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molecular formula C12H12O3S B8423764 6-Hydroxymethyl-benzo[b]thiophene-2-carboxylic acid ethyl ester

6-Hydroxymethyl-benzo[b]thiophene-2-carboxylic acid ethyl ester

Cat. No. B8423764
M. Wt: 236.29 g/mol
InChI Key: GSVSVEZAIOMFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772238B2

Procedure details

A solution of 6-hydroxymethyl-benzo[b]thiophene-2-carboxylic acid ethyl ester (9.45 g, 40.0 mmol) and DBU (6.00 mL, 40.1 mmol) in anhydrous MeOH (200 mL) was allowed to stir for 2 d. After concentration, the residue was dissolved in EtOAc (800 mL) and washed with 1N HCl, water, saturated NaHCO3 and brine. The organic layer was dried, filtered and the filtrate was concentrated and dried to give 6-hydroxymethyl-benzo[b]thiophene-2-carboxylic acid methyl ester as off white solid. 1H NMR (CDCl3, 200 MHz) δ 8.03 (d, J=0.6 Hz, 1H), 7.90-7.80 (m, 2H), 7.39 (dd, J=8.0, 1.4 Hz, 1H), 4.83 (s, 2H), 3.94 (s, 3H), 1.98 (brs, 1H). MS (EI): cal'd 223.0 (MH+), exp 223.1 (MH+).
Quantity
9.45 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9]2[CH:11]=[C:12]([CH2:15][OH:16])[CH:13]=[CH:14][C:8]=2[CH:7]=1)=[O:5])C.C1CCN2C(=NCCC2)CC1>CO>[CH3:1][O:3][C:4]([C:6]1[S:10][C:9]2[CH:11]=[C:12]([CH2:15][OH:16])[CH:13]=[CH:14][C:8]=2[CH:7]=1)=[O:5]

Inputs

Step One
Name
Quantity
9.45 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC2=C(S1)C=C(C=C2)CO
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
to stir for 2 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc (800 mL)
WASH
Type
WASH
Details
washed with 1N HCl, water, saturated NaHCO3 and brine
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
COC(=O)C1=CC2=C(S1)C=C(C=C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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